3-Aminoglutethimide

Vue d'ensemble

Description

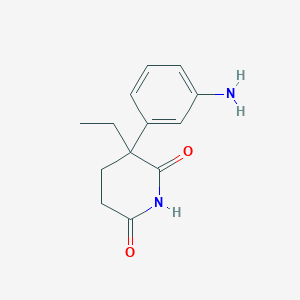

3-(3-Aminophenyl)-3-ethylpiperidine-2,6-dione (3-EAPPD) is a novel compound that has been studied in the field of organic chemistry and medicinal chemistry. This compound has a unique structure and properties, which make it a valuable research tool for scientists. 3-EAPPD has been studied for its potential applications in the synthesis of various compounds, as well as its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Traitement du cancer : cancer du sein et de la prostate

3-Aminoglutethimide est principalement reconnu pour son rôle dans le traitement des cancers hormono-dépendants tels que le cancer du sein et de la prostate . Il agit comme un inhibiteur de l’aromatase, réduisant la biosynthèse des œstrogènes en inhibant la conversion des androgènes en œstrogènes. Cette action est cruciale pour ralentir la croissance des tumeurs dépendantes des œstrogènes .

Endocrinologie : Syndrome de Cushing

En endocrinologie, this compound est utilisé pour gérer le syndrome de Cushing . Il inhibe la synthèse des stéroïdes surrénaliens, ce qui est bénéfique dans les conditions où il y a une production excessive de cortisol. Les patients ont souvent besoin d’une thérapie de remplacement de l’hydrocortisone pour contrecarrer la réduction de la synthèse des corticostéroïdes .

Recherche en neurosciences

En neurosciences, this compound a été étudié pour ses effets sur les récompenses de stimulation cérébrale chez les rats soumis à une restriction alimentaire, ce qui indique une influence potentielle sur la biosynthèse des corticostéroïdes et l’activité du système nerveux central .

Améliorations pharmacologiques

Pharmacologiquement, this compound est impliqué dans le développement de systèmes d’administration de médicaments. Ses complexes d’inclusion avec la β-cyclodextrine ont été étudiés pour une meilleure biodisponibilité et une activité thérapeutique .

Biochimie : Inhibition enzymatique

Biochimiquement, this compound sert d’inhibiteur puissant de plusieurs processus d’hydroxylation des stéroïdes médiés par le cytochrome P-450. Cela comprend l’inhibition de l’aromatase, qui est essentielle dans la biosynthèse des œstrogènes .

Toxicologie : Agranulocytose

En toxicologie, le composé a été associé à une agranulocytose, un effet secondaire potentiellement mortel. Ceci nécessite une surveillance attentive pendant son utilisation clinique .

Orientations Futures

Mécanisme D'action

Target of Action

3-Aminoglutethimide primarily targets the adrenal cortex . It specifically binds to and inhibits aromatase , an enzyme essential for the generation of estrogens from androstenedione and testosterone . It also inhibits several cytochrome P-450-mediated steroid hydroxylation processes .

Mode of Action

This compound reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of this compound to cytochrome P-450 complexes .

Biochemical Pathways

The compound affects the steroid synthesis pathway . By inhibiting the conversion of cholesterol to D5-pregnenolone, it results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by this compound .

Pharmacokinetics

The absorption of this compound after oral intake is almost complete . The plasma half-life of the drug is markedly reduced (mean 43%) during multiple-dose administration compared with a single dose . Only a moderate increase in total clearance (mean 269%) is observed . This finding is consistent with a significant reduction (mean 29.2%) in the apparent volume of distribution (Vd) occurring during prolonged treatment .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which overcomes the blockade of adrenocortical steroid synthesis by this compound .

Action Environment

For instance, the presence of certain enzymes in the liver can affect the metabolism of this compound

Analyse Biochimique

Biochemical Properties

3-Aminoglutethimide plays a significant role in biochemical reactions. It inhibits several cytochrome P-450-mediated steroid hydroxylation processes, including those necessary for the aromatization of androgens to estrogens and the conversion of cholesterol to pregnenolone . This interaction with enzymes and proteins affects the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering the production of various hormones. By inhibiting the production of adrenal steroids, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of aromatase, which is essential for the generation of estrogens from androstenedione and testosterone . It reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations .

Metabolic Pathways

This compound is involved in the metabolic pathway of steroid synthesis. It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .

Subcellular Localization

Given its role in inhibiting steroid synthesis, it is likely to be found in areas of the cell where these processes occur, such as the endoplasmic reticulum where cytochrome P-450 enzymes are located .

Propriétés

IUPAC Name |

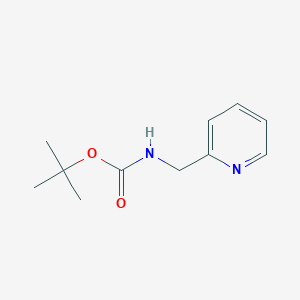

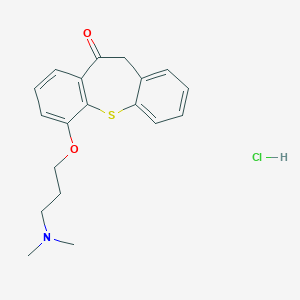

3-(3-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(7-6-11(16)15-12(13)17)9-4-3-5-10(14)8-9/h3-5,8H,2,6-7,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTDTILLJBETGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83417-11-2 | |

| Record name | 3-Aminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083417112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX04QC4IHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

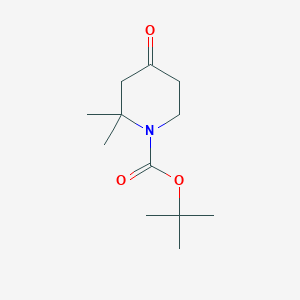

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

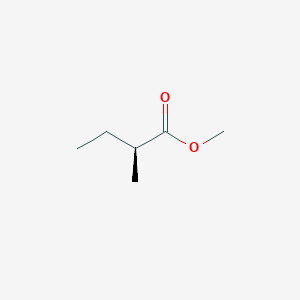

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

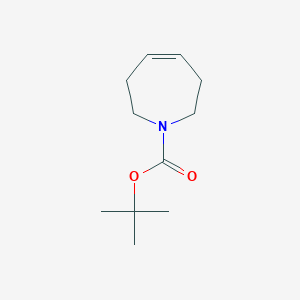

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)